molecular formula C43H34N6O3 B193050 Trityl candesartan CAS No. 139481-72-4

Trityl candesartan

Cat. No. B193050
M. Wt: 682.8 g/mol
InChI Key: VBMKOTRJWPIKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trityl candesartan is a chemical compound with the molecular formula C43H34N6O3 . It is also known by several other names such as 2-ethoxy-1- ( (2’- (1-trityl-1h-tetrazol-5-yl)- [1,1’-biphenyl]-4-yl)methyl)-1h-benzo [d]imidazole-7-carboxylic acid . Candesartan, the active metabolite of Trityl candesartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure .


Synthesis Analysis

The synthesis of Trityl candesartan involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group . A detailed analysis of the synthesis process can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .


Molecular Structure Analysis

The molecular weight of Trityl candesartan is 682.8 g/mol . The structure of the compound can be analyzed using the InChI Key VBMKOTRJWPIKMG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Trityl candesartan are complex and involve multiple steps. More details can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .


Physical And Chemical Properties Analysis

Trityl candesartan has a molecular weight of 682.77 . More detailed physical and chemical properties can be found on various chemical databases .

Scientific Research Applications

UV-VIS Spectrophotometry in Determination of Tin

Trityl Candesartan (TCand), used in making Candesartan Cilexitil for hypertension treatment, involves tin compounds in its preparation. A study by Yildiz et al. (2017) employed UV-VIS Spectrophotometry for determining tin (Sn) content in Trityl Candesartan, ensuring the Sn content is within safe limits, thus highlighting its importance in quality control during drug synthesis (Yildiz et al., 2017).

Radio Synthesis and Automation for AT1 Receptor Antagonist

Martinez and DaSilva (2020) reported on the radiosynthesis of [18 F]fluorobenzyl derivative of Candesartan, using Sonogashira cross-coupling reaction. This process, involving Trityl Candesartan, is significant for creating radiolabeled compounds useful in medical imaging and research on AT1 Receptor antagonists (Martinez & DaSilva, 2020).

Nanoparticle-Based Drug Delivery Systems

Dudhipala and Veerabrahma (2016) focused on developing solid lipid nanoparticles (SLNs) loaded with Candesartan Cilexetil (CC) to enhance its oral bioavailability. The use of Trityl Candesartan in such nanoformulations is crucial for improving drug solubility and sustained release, potentially enhancing therapeutic outcomes (Dudhipala & Veerabrahma, 2016).

Antioxidant Activity and Angiotensin II Contractile Effect

Islas et al. (2013) synthesized new complexes involving Trityl Candesartan, demonstrating enhanced superoxide dismutase mimetic compounds and antioxidant activity. These complexes show potential for improved antihypertensive effects and may offer a new pathway in developing drugs with increased efficacy (Islas et al., 2013).

Novel Synthesis Methods

Shen et al. (2010) described a novel synthesis route for Candesartan Cilexetil, involving Trityl Candesartan. Their approach highlights the importance of Trityl Candesartan in creating more efficient and purer forms of the drug, which is critical in pharmaceutical manufacturing (Shen et al., 2010).

Future Directions

The future of Trityl candesartan looks promising. The Trityl Candesartan Market is forecasted to reach a multimillion-dollar valuation by 2030, exhibiting an unexpected CAGR during the forecast period of 2023-2030 .

properties

IUPAC Name

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMKOTRJWPIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437932
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl candesartan

CAS RN

139481-72-4
Record name 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,196,444 discloses Candesartan cilexetil and a process for its preparation by the reaction of 2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with trityl chloride in presence of triethyl amine in methylene chloride and purification by column chromatography gives 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid, which upon condensation with cyclohexyl 1-iodoethyl carbonate in presence of potassium carbonate in DMF followed by purification with column chromatography gives a colorless powder which is recrystallized in ethanol yields ‘C’ type crystals of Candesartan cilexitil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In methylene chloride (183 kg) was suspended 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A] (480 kg) obtained in Reference Example 8. To the suspension was added triethylamine (13.8 kg) to dissolve Compound A. To the solution was added triphenylmethylchloride (34.9 kg) in methylene chloride solution (50 L) and the solution was heated for about 6 hours under reflux (40° C.). To the solution was added methylene chloride (273 kg) and the solution was allowed to stand at room temperature for one night. The reaction solution was heated at 30-35° C., to which was added methanol (81.4 kg). To the solution was added water (205 kg) and the solution was adjusted to pH 3.1±0.2 with 1N hydrochloric acid. The organic layer was separated and concentrated to 288 kg. The concentrate was stirred at room temperature for about 30 minutes, to which was dropped hexane (68 kg) for 20±5 minutes. The resulting mixture was stirred at room temperature for about 30 minutes, followed by at 5±5° C. for about 1 hour. The crystals were separated and washed with a mixture of hexane-methylene chloride (5:1) (205 L). The wet crystals were dissolved in DMF(183 L) and the solution was evaporated to about 138 kg or less to give 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A(T)] solution (89%).
Quantity
273 kg
Type
solvent
Reaction Step One
Name
Quantity
205 kg
Type
solvent
Reaction Step Two
Quantity
81.4 kg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
34.9 kg
Type
reactant
Reaction Step Eight
Quantity
50 L
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
183 kg
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trityl candesartan
Reactant of Route 2
Reactant of Route 2
Trityl candesartan
Reactant of Route 3
Reactant of Route 3
Trityl candesartan
Reactant of Route 4
Trityl candesartan
Reactant of Route 5
Trityl candesartan
Reactant of Route 6
Reactant of Route 6
Trityl candesartan

Citations

For This Compound
40
Citations
MS Islas, T Rojo, L Lezama, MG Merino… - Journal of inorganic …, 2013 - Elsevier
… In order to test these observations we have also included trityl candesartan (HTCand) to perform comparisons with the behavior of candesartan (H 2 Cand) (see Fig. 1). …
Number of citations: 19 www.sciencedirect.com
A Shinde, S Malik, KC Asati, A Asati - 2015 - wjpr.s3.ap-south-1.amazonaws.com
… validated for estimation of Trityl Candesartan. The separation … The retention time of Trityl Candesartan was found 1.4 minute… range 50-150μg/mL for Trityl Candesartan. The % Recovery/…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
LM Alonso Martinez, JN DaSilva - Journal of Labelled …, 2021 - Wiley Online Library
… [ 18 F]Fluorobenzyl-Candesartan ([ 18 F]7) was developed from 4-[ 18 F]fluoroiodobenzene ([ 18 F]FIB) that was conjugated with alkyne-trityl-candesartan with the assistance of a Pd (…
AJ Yusuf Yildiz, HC Chien - IJCS, 2018 - researchgate.net
… Trityl Candesartan, a benzimidazole derivative, is an angiotensin II receptor antagonist. … determination of tin in Trityl Candesartan. The study of Sn in Trityl Candesartan found the tin …
Number of citations: 3 www.researchgate.net
Y Yildiz, A Jan, B Yildiz - World Journal of Applied Chemistry, 2017 - researchgate.net
… In this study, UV-VIS Spectrophotometry was used for the simple and accurate determination of tin (Sn) in Trityl Candesartan. The study of Sn in Trityl Candesartan found the Sn content …
Number of citations: 2 www.researchgate.net
A Testen, M Plevnik, B Štefane, I KRALJ CIGIĆ - Acta Pharmaceutica, 2019 - hrcak.srce.hr
… Through further target mass precursor examination, it was found that the impurity appeared after esterification reaction of trityl candesartan (7, Scheme 1) with halogenated cyclohexyl …
Number of citations: 1 hrcak.srce.hr
A Asati, A Shinde, S Malik, KC Asati - Int. J. Pharm. Sci. Rev. Res, 2014
Number of citations: 4
J Havlíček, Z Mandelova, R Weisemann… - Collection of …, 2009 - cccc.uochb.cas.cz
… Trityl candesartan cilexetil 3, a key intermediate of the synthesis of candesartan cilexetil, … from candesartan 2 in two steps via trityl candesartan 4. Detritylation of 3 under various …
Number of citations: 10 cccc.uochb.cas.cz
C Köster - 2014 - nopr.niscpr.res.in
… preparing cilexetil trityl candesartan starting from trityl candesartan, … cilexetil candesartan using cilexetil trityl candesartan as a starting … cilexetil trityl candesartan from trityl candesartan. …
Number of citations: 2 nopr.niscpr.res.in
K Matsuno, H Yamazaki, Y Isaka, K Takai, Y Unno… - …, 2012 - pubs.rsc.org
… Amide analogues 5 were prepared from commercially available trityl candesartan 4 and the corresponding amine with HATU or HBTU as a condensation reagent (Scheme 1). Some …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.